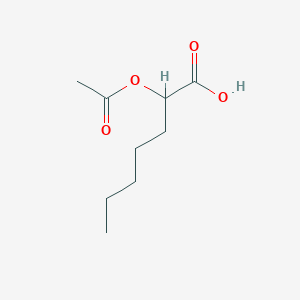
2-(Acetyloxy)heptanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Acetyloxy)heptanoic acid is an organic compound that falls under the category of carboxylic acids It is characterized by the presence of an acetyloxy group attached to the second carbon of a heptanoic acid chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Acetyloxy)heptanoic acid typically involves the esterification of heptanoic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction proceeds as follows:
Heptanoic acid+Acetic anhydride→2-(Acetyloxy)heptanoic acid+Acetic acid
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where heptanoic acid and acetic anhydride are reacted in the presence of a suitable catalyst. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Acetyloxy)heptanoic acid can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield heptanoic acid and acetic acid.
Oxidation: The compound can be oxidized to form heptanoic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can be used for hydrolysis. Common reagents include hydrochloric acid or sodium hydroxide.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Hydrolysis: Heptanoic acid and acetic acid.
Oxidation: Various oxidized derivatives of heptanoic acid.
Reduction: 2-(Hydroxy)heptanoic acid.
Applications De Recherche Scientifique
2-(Acetyloxy)heptanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in esterification reactions.
Biology: Studied for its potential effects on biological systems and its role in metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(Acetyloxy)heptanoic acid involves its interaction with specific molecular targets and pathways. For example, it may act as a substrate for enzymes involved in ester hydrolysis, leading to the release of heptanoic acid and acetic acid. These products can then participate in various metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Heptanoic acid: A straight-chain carboxylic acid with similar properties but lacking the acetyloxy group.
2-(Hydroxy)heptanoic acid: A reduction product of 2-(Acetyloxy)heptanoic acid with a hydroxyl group instead of an ester group.
Acetic acid: A simple carboxylic acid that forms part of the ester group in this compound.
Uniqueness
This compound is unique due to the presence of both a heptanoic acid chain and an acetyloxy group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research.
Propriétés
Numéro CAS |
64769-00-2 |
|---|---|
Formule moléculaire |
C9H16O4 |
Poids moléculaire |
188.22 g/mol |
Nom IUPAC |
2-acetyloxyheptanoic acid |
InChI |
InChI=1S/C9H16O4/c1-3-4-5-6-8(9(11)12)13-7(2)10/h8H,3-6H2,1-2H3,(H,11,12) |
Clé InChI |
KZQHUDDHYNTYGV-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(C(=O)O)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-ylidene]hydroxylamine](/img/structure/B14485426.png)

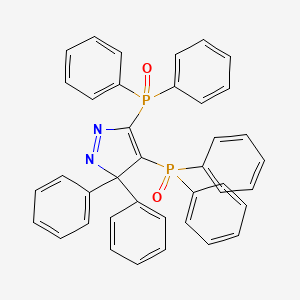
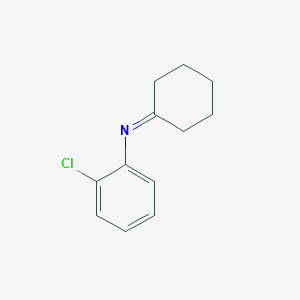
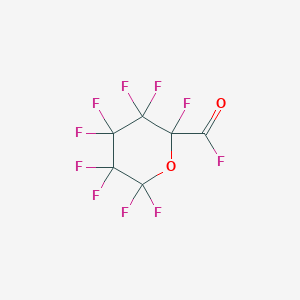
![2-[(N-nitrocarbamimidoyl)-nitrosoamino]ethyl acetate](/img/structure/B14485462.png)
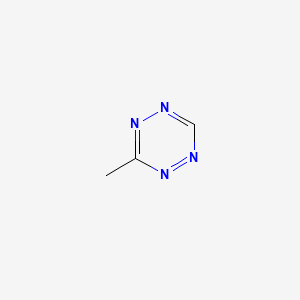


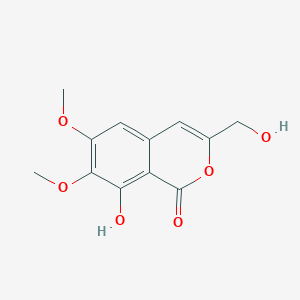
![5-[2-[Butyl(propyl)amino]ethyl]-2-methoxyphenol;hydrochloride](/img/structure/B14485495.png)

